3-(Methanesulfonyl)-3H-3-benzazepine
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Overview
Description
3H-3-Benzazepine,3-(methylsulfonyl)- is a heterocyclic compound that belongs to the benzazepine family Benzazepines are characterized by a seven-membered ring containing nitrogen, fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-3-Benzazepine,3-(methylsulfonyl)- can be achieved through several methods. One common approach involves the cyclization of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another method involves a four-component reaction of isatin or its derivatives, α-haloketones, activated acetylenic compounds, and isoquinoline in the presence of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs) in an acidic solution of hydrogen peroxide (H2O2) at room temperature .
Industrial Production Methods
Industrial production of 3H-3-Benzazepine,3-(methylsulfonyl)- typically involves optimizing the reaction conditions to achieve high yields and purity. The use of eco-friendly solvents and recyclable catalysts, such as KF/clinoptilolite nanoparticles, is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3H-3-Benzazepine,3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzazepine derivatives.
Scientific Research Applications
3H-3-Benzazepine,3-(methylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-3-Benzazepine,3-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as squalene synthase, which is involved in cholesterol biosynthesis . Additionally, it may interact with sodium channels, leading to its potential use as a sodium channel blocker .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepines: Differ in the position of the nitrogen atom in the ring structure.
2-Benzazepines: Have the nitrogen atom at a different position compared to 3H-3-Benzazepine,3-(methylsulfonyl)-.
Tolazoline: A vasodilator with a similar benzazepine structure but different functional groups.
Uniqueness
3H-3-Benzazepine,3-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. Its ability to undergo diverse chemical reactions and its broad range of scientific research applications make it a valuable compound in both academic and industrial settings.
Properties
CAS No. |
60249-26-5 |
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Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-methylsulfonyl-3-benzazepine |
InChI |
InChI=1S/C11H11NO2S/c1-15(13,14)12-8-6-10-4-2-3-5-11(10)7-9-12/h2-9H,1H3 |
InChI Key |
CRXMKQWGCNLOED-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1C=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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